molecular formula C10H17N3O B1409066 3-(4-Ethoxypyrazol-1-yl)-piperidine CAS No. 1864486-36-1

3-(4-Ethoxypyrazol-1-yl)-piperidine

Cat. No.: B1409066
CAS No.: 1864486-36-1
M. Wt: 195.26 g/mol
InChI Key: KXZKGCXFKXGJIT-UHFFFAOYSA-N
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Description

3-(4-Ethoxypyrazol-1-yl)-piperidine is a heterocyclic compound that features a pyrazole ring substituted with an ethoxy group at the 4-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxypyrazol-1-yl)-piperidine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the piperidine ring. One common method involves the reaction of 4-ethoxy-1H-pyrazole with piperidine under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxypyrazol-1-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

3-(4-Ethoxypyrazol-1-yl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxypyrazol-1-yl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxypyrazol-1-yl)-piperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Chloropyrazol-1-yl)-piperidine: Contains a chlorine atom instead of an ethoxy group.

    3-(4-Methylpyrazol-1-yl)-piperidine: Features a methyl group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxypyrazol-1-yl)-piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(4-ethoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-4-3-5-11-6-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZKGCXFKXGJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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